3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
Descripción
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFAIOQFRNMMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H17ClN2O3S2
- Molecular Weight : 444.95 g/mol
- CAS Number : 921568-20-9
The structural features include a thiazole ring, a chlorophenyl group, and a methoxybenzofuran moiety, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution using 4-chlorothiophenol.
- Propanamide Formation : Acylation with propanoyl chloride or similar reagents.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as inflammation and cancer progression.
- Receptor Interaction : The compound can modulate receptor activity, affecting cellular signaling pathways.
- Gene Expression Modulation : It influences genes associated with cell proliferation and apoptosis.
Research Findings
Recent studies have highlighted the following biological activities:
-
Anticancer Activity
- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Apoptosis induction A549 (Lung Cancer) 12 G2/M phase arrest -
Anti-inflammatory Effects
- The compound demonstrated significant anti-inflammatory properties in animal models, reducing markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity
- Preliminary screening indicated effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
Case Study 2: Anti-inflammatory Response
In a rodent model of induced inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines by approximately 50% compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Comparación Con Compuestos Similares
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
- Structural Similarities : Shares a thiazol-2-yl-propanamide backbone.
- Key Differences :
- Substituted with a 4-fluorophenyl group on the thiazole ring instead of 7-methoxybenzofuran.
- Propanamide side chain features a furan-2-yl group instead of (4-chlorophenyl)thio.
- Activity : Exhibits potent KPNB1 inhibition and anticancer activity in cell-based assays .
- Synthesis : Involves Suzuki coupling with 4-fluorophenylboric acid .
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e)
- Structural Similarities : Contains a thiazol-2-yl core and acetamide side chain.
- Key Differences: Acetamide is substituted with a triazole-quinoxaline group, contrasting with the target compound’s benzofuran and chlorophenylthio motifs.
- Synthesis : Utilizes click chemistry (azide-alkyne cycloaddition) with CuSO₃ catalysis .
2-(3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(Phenylamino)phenyl)amino)-N-(2,5-Dimethyl-1H-pyrrol-1-yl)propanamide
4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-Hydrazinyl-3-Oxopropyl)Amino)Benzenesulfonamide Derivatives
- Structural Similarities : Contains a 4-(4-chlorophenyl)thiazol-2-yl group and propanamide-like chain.
- Key Differences :
- Modified with sulfonamide and hydrazinyl groups, altering solubility and target specificity.
N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-[[5-(4-Chlorophenyl)-[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl]Propanamide
- Structural Similarities : Shares a propanamide-thioether motif.
- Key Differences :
- Incorporates a benzothiazole and triazole-thiazole fused ring system instead of benzofuran.
- Implications : The triazole-thiazole system may enhance metabolic stability compared to the target’s benzofuran .
Structural and Functional Analysis Table
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 31) enhance bioactivity in kinase inhibition .
- Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility, whereas benzothiazole’s sulfur could enhance binding to hydrophobic targets .
- Thioether vs. Sulfonamide : The (4-chlorophenyl)thio group in the target compound may confer redox activity, while sulfonamide derivatives () offer improved hydrogen-bonding capacity.
- Synthetic Routes: Suzuki coupling (Compound 31) and click chemistry (Compound 11e) are efficient for introducing aryl and heterocyclic groups, respectively .
Q & A
Basic: What are the standard synthetic routes for 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide, and how is its purity validated?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions .
- Step 2: Functionalization of the thiazole ring with a 4-chlorophenylthio group using nucleophilic aromatic substitution (SNAr) .
- Step 3: Coupling the modified thiazole with a 7-methoxybenzofuran-2-yl moiety via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Purity Validation:
- Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures ≥95% purity .
- Spectroscopy: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, and IR spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: What structural features of this compound influence its biological activity?
Answer:
Key structural determinants include:
- Thiazole Ring: Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like kinases or enzymes .
- 4-Chlorophenylthio Group: The electron-withdrawing Cl atom stabilizes the thioether linkage and modulates lipophilicity, affecting membrane permeability .
- 7-Methoxybenzofuran Moiety: The methoxy group improves solubility, while the benzofuran scaffold may engage in π-π stacking with aromatic residues in protein binding pockets .
Advanced: How can researchers optimize the synthesis yield when scaling up production?
Answer:
Yield optimization strategies include:
- Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) enhance SNAr reactivity for thioether formation .
- Catalyst Use: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in benzofuran-thiazole conjugation .
- Temperature Control: Lowering reaction temperatures during amide coupling reduces side-product formation (e.g., racemization) .
Case Study: A 2023 study on analogous thiazoles achieved a 22% yield increase by replacing THF with DMF in the final coupling step .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved in target validation studies?
Answer:
Contradictions may arise from assay conditions or target heterogeneity. Resolution steps:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase assays) and control for variables like serum concentration .
- Structural Confirmation: Validate target engagement via X-ray crystallography (using SHELXL for refinement) or surface plasmon resonance (SPR) .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across replicates and identify outliers .
Example: A 2025 study resolved conflicting IC₅₀ values (0.5–5.0 µM) by identifying differential expression of off-target kinases in cell models .
Advanced: What computational methods are recommended to model this compound’s interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., EGFR kinase) .
- Quantum Mechanical Analysis: Multiwfn calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions .
- MD Simulations: GROMACS or AMBER simulate binding stability over 100-ns trajectories, focusing on key residues (e.g., Lys721 in EGFR) .
Data Integration: Combine docking scores (ΔG < -8 kcal/mol) with MM-PBSA binding energy calculations to prioritize high-affinity leads .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the benzofuran moiety for pH-dependent release .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Validation: Dynamic light scattering (DLS) confirms nanoparticle stability, while LC-MS quantifies compound release kinetics .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Isotope Tracing: Use ¹⁴C-labeled analogs to track metabolite formation in hepatocyte cultures .
Key Metric: A half-life (t½) > 2 hours in microsomes suggests suitability for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
